N-(Methylsulfonimidoyl)methanamine;hydrochloride
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Overview
Description
N-(Methylsulfonimidoyl)methanamine;hydrochloride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sulfonimidoyl group, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonimidoyl)methanamine;hydrochloride typically involves the reaction of methylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the use of automated reactors and precise temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Methylsulfonimidoyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidamides.
Reduction: Reduction reactions can convert it into sulfonamides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Sulfonimidamides.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonimidoyl derivatives.
Scientific Research Applications
N-(Methylsulfonimidoyl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of sulfonimidamide-based pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(Methylsulfonimidoyl)methanamine;hydrochloride involves its interaction with various molecular targets. The sulfonimidoyl group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound can undergo hydrolysis under acidic conditions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share a similar sulfur-nitrogen bond but differ in their oxidation state and reactivity.
Sulfoximines: These are structurally related but contain an additional oxygen atom bonded to the sulfur.
Sulfonimidamides: These compounds are direct oxidation products of sulfonimidoyl derivatives.
Uniqueness
N-(Methylsulfonimidoyl)methanamine;hydrochloride is unique due to its specific sulfonimidoyl group, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(methylsulfonimidoyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2OS.ClH/c1-4-6(2,3)5;/h1-2H3,(H2,3,4,5);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMSBYBFGOMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=N)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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